molecular formula C30H24BF4N B2901818 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate CAS No. 107108-26-9

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Cat. No. B2901818
CAS RN: 107108-26-9
M. Wt: 485.33
InChI Key: BUNWRGKOBQGCOV-UHFFFAOYSA-N
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Description

The compound “1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate” is a complex organic compound. It likely contains a pyridinium core, which is a type of organic compound with a pyridine ring . It also seems to contain a tetrafluoroborate anion, which is a type of boron compound often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple phenyl rings and a pyridinium core . The 3D structure of similar compounds can often be viewed using computational chemistry software .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants present. Similar compounds, such as other pyridinium salts, are often used in organic synthesis and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have distinct properties that contribute to their unique characteristics .

Scientific Research Applications

1. Source of Arylnitrenium Ions

Thermolysis of certain pyridinium tetrafluoroborates, closely related to 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate, provides a new and synthetically useful source of arylnitrenium ions under non-acidic conditions. This process also yields a p-semidine-type byproduct from the phenylamino compound (Abramovitch et al., 1988).

2. Preparation of Alkyl and Benzyl Fluorides

N-Substituted pyridinium fluorides, similar to tetrafluoroborates, thermolyse to produce primary alkyl and benzyl fluorides, indicating a potential use in synthetic chemistry (Katritzky et al., 1981).

3. Crystal and Molecular Structure Analysis

The crystal structure of related compounds, such as 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts, has been determined using X-ray diffraction. This research aids in understanding the structural properties of such compounds, which is crucial for their application in materials science (Wojtas et al., 2006).

4. Stereoselective Transformation of Amines

Chiral pyridinium tetrafluoroborates are used for stereoselective nucleophilic substitution, demonstrating their potential in asymmetric synthesis (Said & Fiksdahl, 2001).

5. Electrolyte for Energy Storage

These compounds, in the form of mixed ionic liquids, have been studied for potential application in energy storage devices like lithium batteries, indicating their relevance in the field of energy technology (Diaw et al., 2005).

6. Photoinduced Electron Transfer Reactions

Highly twisted pyridinium cations have been investigated in photoelectron transfer reactions, suggesting their application in photochemical studies (Namikawa et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a reagent in organic synthesis, its mechanism of action would depend on the specific reaction it’s used in .

Future Directions

The future directions for this compound would likely depend on its potential applications. If it’s a useful reagent in organic synthesis, research might focus on improving its synthesis process or finding new reactions it can participate in .

properties

IUPAC Name

1-(4-methylphenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N.BF4/c1-23-17-19-28(20-18-23)31-29(25-13-7-3-8-14-25)21-27(24-11-5-2-6-12-24)22-30(31)26-15-9-4-10-16-26;2-1(3,4)5/h2-22H,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNWRGKOBQGCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

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